molecular formula C9H13ClN2O2 B1391460 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 85622-19-1

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B1391460
CAS No.: 85622-19-1
M. Wt: 216.66 g/mol
InChI Key: MGOKSQCFMCMTFK-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is an amide derivative of phenylacetic acid, characterized by the presence of an amino group and a methoxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride typically involves the acylation of 4-methoxyaniline with chloroacetyl chloride, followed by the reaction with ammonia to introduce the amino group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted amides .

Scientific Research Applications

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the amino group.

    3-Amino-4-methoxyacetanilide: Similar but with different positioning of the amino and methoxy groups.

Uniqueness

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKSQCFMCMTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672606
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85622-19-1
Record name NSC19455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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